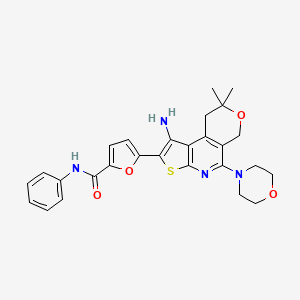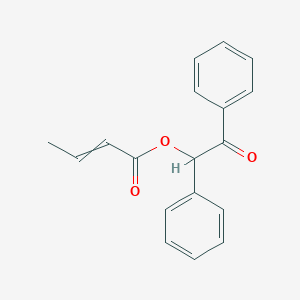![molecular formula C10H7ClN4S B14164614 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a thiazole ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions efficiently .
化学反応の分析
Types of Reactions
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated thiazole derivative .
科学的研究の応用
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the thiazole ring.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)-): Another derivative with different substituents on the pyrrolo[2,3-b]pyridine core.
Uniqueness
2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific combination of the thiazole and pyrrolo[2,3-b]pyridine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C10H7ClN4S |
|---|---|
分子量 |
250.71 g/mol |
IUPAC名 |
4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7ClN4S/c11-6-1-2-13-9-8(6)5(3-14-9)7-4-16-10(12)15-7/h1-4H,(H2,12,15)(H,13,14) |
InChIキー |
OLMMBPGSQNTWDO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





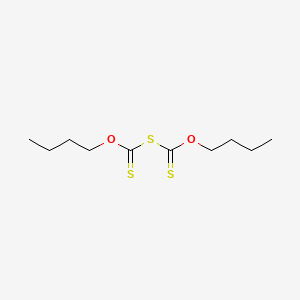
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
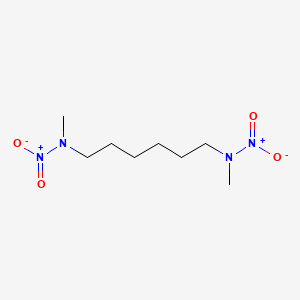
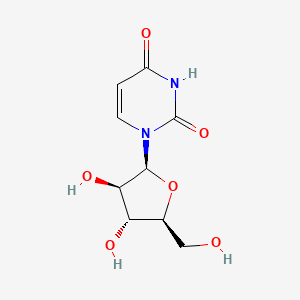
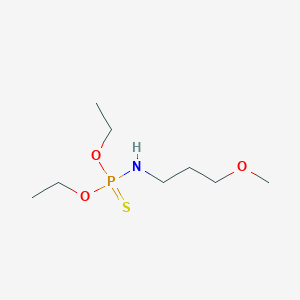
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
